molecular formula C30H31FN4O3 B1662620 cis-Ned 19

cis-Ned 19

Cat. No.: B1662620
M. Wt: 514.6 g/mol
InChI Key: FUHCEERDBRGPQZ-LSYYVWMOSA-N
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Mechanism of Action

Target of Action

cis-Ned 19 is an irreversible antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) . NAADP is one of the most potent calcium-mobilizing second messengers and has been studied in different eukaryotic cell types . The primary role of NAADP is to mobilize calcium ions (Ca2+) within cells, which is a crucial process for various cellular functions .

Mode of Action

This compound inhibits NAADP-mediated Ca2+ release and [32 P]NAADP binding . It is thought to interact directly or indirectly with Two-Pore Channels (TPCs) on acidic organelles . TPCs are integral membrane proteins that mediate NAADP-dependent Ca2+ release from acidic organelles such as lysosomes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NAADP-mediated calcium signaling pathway . By inhibiting NAADP, this compound disrupts the normal calcium signaling within cells. This disruption can affect various downstream cellular processes that rely on calcium signaling, such as T-cell activation .

Pharmacokinetics

It is known that this compound is cell-permeable , which suggests that it can be absorbed and distributed within cells. The compound’s impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The molecular effect of this compound is the inhibition of NAADP-mediated Ca2+ release . On a cellular level, this can lead to changes in various cellular functions that rely on calcium signaling. For example, it has been shown to inhibit T-cell receptor-mediated calcium flux and its downstream effector functions in primary memory CD4 + T cells .

Biochemical Analysis

Biochemical Properties

cis-Ned 19 plays a significant role in biochemical reactions by inhibiting NAADP-mediated calcium signaling. It interacts with NAADP receptors, inhibiting calcium release with an IC50 of 800 nM . This compound also binds to [32P]NAADP with an IC50 of 15 μM . The interaction of this compound with these receptors is crucial for its function as a calcium signaling inhibitor.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting calcium release, which is essential for numerous cellular activities. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce cell proliferation and induce apoptosis in a time-dependent manner . It also affects the expression of proteins such as N-cadherin and E-cadherin, influencing cell migratory behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with NAADP receptors, leading to the inhibition of calcium release. This compound acts as an irreversible antagonist, meaning it permanently binds to its target, preventing further calcium signaling. By inhibiting NAADP-mediated calcium release, this compound disrupts various downstream signaling pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can reduce cell proliferation and induce apoptosis over a period of 24 to 72 hours . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits calcium release and influences cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental and therapeutic settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium signaling. It interacts with enzymes and cofactors that regulate calcium release and signaling. By inhibiting NAADP-mediated calcium release, this compound affects metabolic flux and metabolite levels, influencing various cellular processes and functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its function as a calcium signaling inhibitor. The transport and distribution of this compound influence its effectiveness and potential side effects in experimental and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells determines its ability to inhibit calcium release and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-Ned 19 involves multiple steps, including the reaction of specific chemical precursors under controlled conditions.

Industrial Production Methods: : Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. The compound is synthesized in specialized laboratories following stringent protocols to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: : cis-Ned 19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled laboratory conditions to study the compound’s properties and behavior .

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the experimental setup .

Major Products Formed: : The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Properties

IUPAC Name

(1S,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHCEERDBRGPQZ-LSYYVWMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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